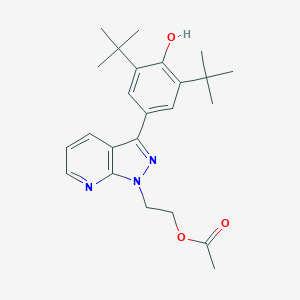![molecular formula C10H9NO4 B051206 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid CAS No. 119293-17-3](/img/structure/B51206.png)
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid (EFPC) is an organic compound that belongs to the class of heterocyclic compounds. It is a pyridine derivative that contains a furan ring fused to the pyridine ring. EFPC has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of inflammatory mediators. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has also been shown to have low toxicity, making it a safe compound to use in experiments. However, 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid. One area of research is the development of new drugs based on 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Another area of research is the exploration of the potential use of 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid in the treatment of neurodegenerative diseases. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has been shown to have neuroprotective properties, which may make it a useful treatment for these diseases. Finally, further research is needed to fully understand the mechanism of action of 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid and its potential therapeutic applications.
Métodos De Síntesis
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with 2,3-dichloropyridine, followed by esterification with ethanol. The resulting product is then subjected to a series of chemical reactions that yield 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid. This synthesis method has been optimized to produce high yields of 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid with good purity.
Aplicaciones Científicas De Investigación
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
119293-17-3 |
|---|---|
Nombre del producto |
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid |
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
3-ethoxyfuro[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-14-7-6-4-3-5-11-9(6)15-8(7)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
Clave InChI |
LJEPXMFDWNOKHO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(OC2=C1C=CC=N2)C(=O)O |
SMILES canónico |
CCOC1=C(OC2=C1C=CC=N2)C(=O)O |
Sinónimos |
Furo[2,3-b]pyridine-2-carboxylic acid, 3-ethoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



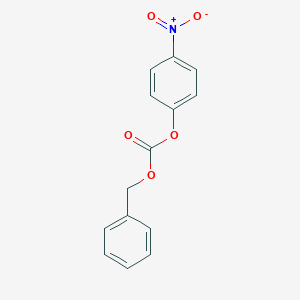
![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
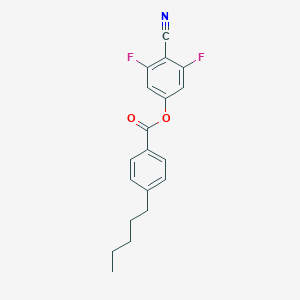
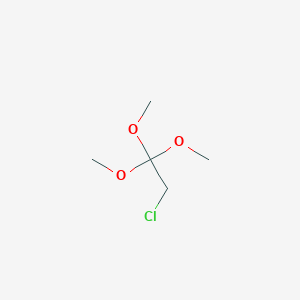
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
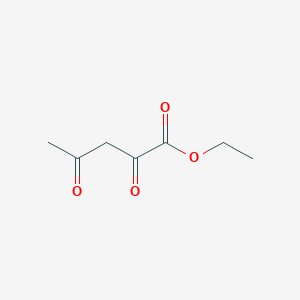
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
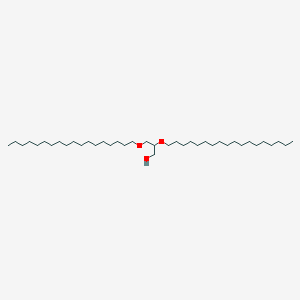
![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
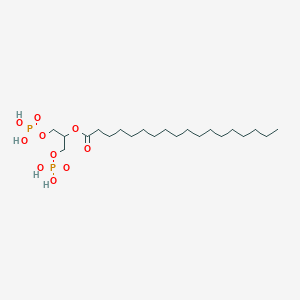
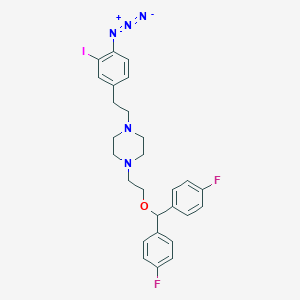
![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
